5-(Trifluoromethoxy)isatin

Overview

Description

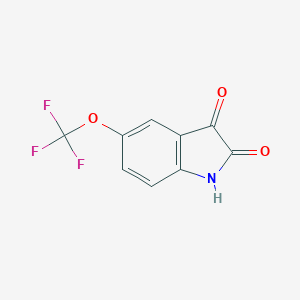

5-(Trifluoromethoxy)isatin (CAS 169037-23-4) is a fluorinated derivative of isatin (indole-2,3-dione) featuring a trifluoromethoxy (-OCF₃) substituent at the 5-position of the indole ring. This compound is characterized by two carbonyl groups at positions 2 and 3, with the 3-carbonyl being more reactive due to electronic effects of the trifluoromethoxy group. The strong electron-withdrawing nature of -OCF₃ enhances electrophilicity at the 3-position, making it amenable to nucleophilic substitutions, cycloadditions, and functionalizations (e.g., thiosemicarbazone formation) .

Key applications include:

- Medicinal Chemistry: Synthesis of cytotoxic and antiviral agents (e.g., thiosemicarbazones with LD₅₀ values as low as 1.11 × 10⁻⁵ M) .

- Materials Science: Development of luminescent gold(I) complexes (emission at 400 nm) and organic solar cell components .

- Fluorescence Probes: Modification of rhodamine for selective Cr³⁺ detection .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of indole derivatives using trifluoromethoxylating reagents under mild reaction conditions . This process often requires the use of a photoredox catalyst and visible light irradiation to achieve the desired product .

Industrial Production Methods

Industrial production of 5-(trifluoromethoxy)-1H-indole-2,3-dione may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized indole derivatives. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethoxy)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve mild temperatures and specific catalysts to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the indole structure .

Scientific Research Applications

5-(trifluoromethoxy)-1H-indole-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(trifluoromethoxy)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to certain enzymes and receptors, influencing their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The trifluoromethoxy group distinguishes 5-(Trifluoromethoxy)isatin from other isatin derivatives. Below is a detailed comparison with structurally related compounds:

Mechanistic and Functional Differences

Electrophilicity and Reactivity :

- The -OCF₃ group in this compound increases electrophilicity at C3, enabling efficient nucleophilic additions (e.g., thiosemicarbazone formation in 50–93% yields) . In contrast, 5-hydroxyisatin’s -OH group reduces reactivity due to electron donation .

Biological Potency: Thiosemicarbazones of this compound exhibit 10–100× greater toxicity than non-fluorinated analogs. For example:

- Compound 3k (with -OCF₃): LD₅₀ = 1.11 × 10⁻⁵ M.

- Non-fluorinated analog: LD₅₀ = 1.17 × 10⁻⁴ M . This enhancement is attributed to improved membrane permeability from the lipophilic -OCF₃ group and increased electron-deficient character, which stabilizes interactions with biological targets .

Applications in Materials Science :

- Unlike 5-nitro- or 5-hydroxyisatins, this compound forms stable complexes with metals (e.g., Au(I)) for luminescent materials and enhances miscibility in polymer solar cells (e.g., P3HT/C₆₀ hybrids) .

Structure-Activity Relationship (SAR) Insights

- Positional Effects : Substitution at C5 (vs. C6/C7) maximizes bioactivity due to optimal electronic and steric effects .

- Substituent Lipophilicity : -OCF₃ improves blood-brain barrier penetration in anticonvulsant derivatives (e.g., ED₅₀ = 91.3 mg/kg vs. 300 mg/kg for unsubstituted isatin) .

- Electronic Tuning: Electron-withdrawing groups (-OCF₃, -NO₂) enhance cytotoxicity, while electron-donating groups (-OH) reduce it .

Data Tables

Table 1: Toxicity Comparison of Isatin Derivatives

| Compound | Substituent | LD₅₀ (M) | Reference Compound LD₅₀ (M) | Enhancement Factor |

|---|---|---|---|---|

| 3a (5-OCF₃) | -OCF₃ at C5 | 4.49 × 10⁻⁵ | >3.38 × 10⁻⁴ | >7.5× |

| 3k (5-OCF₃ + 4-CF₃Ph) | -OCF₃/-CF₃ | 1.11 × 10⁻⁵ | 1.17 × 10⁻⁴ | 10.5× |

| 5-Fluoroisatin | -F at C5 | 2.8 × 10⁻⁶ (EC₅₀) | N/A | N/A |

Table 2: Electronic Effects of C5 Substituents

| Substituent | σₚ (Hammett) | Log P | Key Impact |

|---|---|---|---|

| -OCF₃ | +0.52 | 2.1 | High lipophilicity, strong EWG |

| -NO₂ | +1.27 | 1.8 | Moderate lipophilicity, strongest EWG |

| -OH | -0.37 | 0.6 | Low lipophilicity, electron-donating |

| -F | +0.06 | 1.2 | Moderate EWG, small steric bulk |

Biological Activity

5-(Trifluoromethoxy)isatin is a derivative of isatin that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a trifluoromethoxy group at the C-5 position of the isatin scaffold, which significantly influences its biological properties. The presence of electronegative fluorine atoms enhances the compound's lipophilicity and may improve its interaction with biological targets.

Antiviral Activity

Recent studies have demonstrated that isatin derivatives, including this compound, exhibit promising antiviral properties. For instance, a sulphonamide-tethered isatin derivative showed an IC50 value of 0.249 µM against the SARS-CoV-2 main protease (Mpro) and displayed non-toxic behavior toward VERO-E6 cells, indicating a favorable safety profile . The molecular docking studies suggest that the trifluoromethoxy group enhances binding affinity to the enzyme's active site, potentially leading to effective inhibition of viral replication.

Antitumor Activity

The antitumor potential of this compound has also been investigated. Compounds containing this moiety have shown moderate cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting that modifications at the C-5 position can enhance selectivity and efficacy .

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HuTu-80 | 2.5 | >1 |

| Reference (5-FU) | HuTu-80 | ≤1 | - |

Antimicrobial Activity

The antimicrobial activity of this compound derivatives has been evaluated against various bacterial strains. Some compounds demonstrated significant toxicity (LD50 values in the range of ) against both Gram-positive and Gram-negative bacteria . The introduction of the trifluoromethoxy group was found to enhance antimicrobial potency in certain derivatives while reducing it in others, indicating a complex structure-activity relationship.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with key residues in the active sites of target enzymes, such as Mpro, through hydrogen bonding and hydrophobic interactions.

- Induction of Apoptosis : In cancer cells, some derivatives have been shown to induce apoptosis by disrupting mitochondrial membrane potential .

- DNA Protection : Certain derivatives exhibited DNA protective activity against oxidative damage, highlighting their potential as therapeutic agents in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of this compound and its derivatives:

- Study on Antiviral Activity : A recent study indicated that triazolo isatin derivatives containing trifluoromethoxy groups effectively inhibited SARS-CoV-2 Mpro with low cytotoxicity towards normal cells .

- Antimicrobial Efficacy : Research demonstrated that modifications in the isatin scaffold significantly affected toxicity profiles against various bacterial strains. For instance, a compound with a trifluoromethoxy substituent exhibited an LD50 value significantly lower than its unsubstituted counterpart .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(Trifluoromethoxy)isatin and its derivatives?

The synthesis of this compound derivatives typically involves functionalization at the C3 and N1 positions. Key methods include:

- Sandmeyer Reaction : Used to introduce halogen substituents (e.g., Cl) via diazotization of aniline precursors followed by cyclization under acidic conditions .

- Oxidation-Cyclization : Substituted oximes (e.g., oximinoacetanilides) are treated with concentrated sulfuric acid to form isatin cores .

- Heterocyclic Derivatization : Reactions with hydrazines or thiosemicarbazides yield oxadiazoline or thiosemicarbazone derivatives, respectively. For example, this compound thiosemicarbazones are synthesized by condensing isatin with aryl thiosemicarbazides in ethanol .

Characterization : Products are validated via IR (C=O stretching at ~1740 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.8–7.5 ppm), and mass spectrometry .

Q. How is the crystallographic structure of this compound determined, and what are its key features?

X-ray crystallography reveals:

- Space Group : P2₁/n with two independent molecules per asymmetric unit .

- Intermolecular Interactions : Five hydrogen bonds (C–H⋯O, N–H⋯O, C–H⋯F) and π-π stacking (centroid distance: 3.721 Å) stabilize the lattice .

- Planarity : The indole ring system shows minimal deviation (≤0.025 Å), ensuring optimal electronic conjugation for biological activity .

Experimental Refinement : Aromatic H atoms are geometrically positioned, while N-bound H atoms are refined freely using electron density maps .

Q. What in vitro assays are used to evaluate the cytotoxic activity of this compound derivatives?

Common assays include:

- Brine Shrimp Lethality : Measures LD₅₀ values (e.g., compound 5b: 21 ppm; 3b: 99 ppm) to prioritize compounds for further testing .

- Apoptosis in MCF-7 Cells : Evaluates caspase-3 activation and mitochondrial membrane potential loss via flow cytometry .

- Enzyme Inhibition : Targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are assayed using Ellman’s method (e.g., IC₅₀ values of 1.97–7.08 µM for spiro-pyrrolidine hybrids) .

Advanced Research Questions

Q. How do structural modifications at C3 and N1 influence biological activity?

- C3 Substitutions : Introducing electron-withdrawing groups (e.g., –SO₂NH₂) enhances interactions with charged residues in enzyme active sites, improving inhibition of caspases or kinases .

- N1 Alkylation : Increases lipophilicity, enhancing blood-brain barrier penetration for neuroprotective agents (e.g., alkylation with trifluoromethyl groups reduces IC₅₀ for MAO-B inhibition) .

- Spiro-Hybrids : Cyclization at C3 (e.g., spiro-pyrrolidines) improves metabolic stability and target selectivity .

Data Contradiction : While N-methylation generally boosts activity, over-substitution can sterically hinder target binding, necessitating molecular docking studies to optimize substituent size .

Q. What challenges arise in designing multi-target ligands using this compound?

- Target Overlap : Isatin binds >90 proteins (e.g., monoamine oxidase B, natriuretic peptide receptors), complicating selectivity .

- Redox Sensitivity : Isatin’s activity is modulated by cellular redox states; assays must control for glutathione levels to avoid false negatives .

- Dose-Dependent Effects : Neuroprotection (≤50 µM) vs. apoptosis (≥100 µM) requires precise pharmacokinetic modeling to balance efficacy and toxicity .

Q. How can contradictory data on pro-apoptotic vs. neuroprotective effects be reconciled?

- Mechanistic Context : Pro-apoptotic effects in cancer cells (e.g., MCF-7) involve p53-mediated mitochondrial pathways, while neuroprotection in normal cells arises from antioxidant activity (e.g., scavenging ROS via indole nitrogen) .

- Concentration Gradients : Physiological concentrations (≤10 µM) regulate homeostasis, whereas supraphysiological doses (≥100 µM) trigger apoptosis, as seen in stress-induced rodent models .

Properties

IUPAC Name |

5-(trifluoromethoxy)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAJMVPMNOBILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369742 | |

| Record name | 5-(Trifluoromethoxy)isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169037-23-4 | |

| Record name | 5-(Trifluoromethoxy)isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethoxy)isatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGN7HVV394 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.